5-Methoxy-2-sulfobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8O6S |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
5-methoxy-2-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-14-5-2-3-7(15(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
FPINBILINHMTIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Catalytic Applications of 2 Methoxy 5 Sulfobenzoic Acid in Organic Transformations
Evaluation of Catalytic Efficiency and Reusability
Strategies for Catalyst Recovery and Recycling
A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which aligns with the principles of green chemistry by reducing waste and cost. For solid acid catalysts, including those immobilized on supports, several strategies are employed.
The most straightforward method for recovering a solid catalyst from a liquid reaction mixture is simple filtration . researchgate.net After the reaction is complete, the solid catalyst can be separated, washed with an appropriate solvent to remove any adsorbed products or unreacted starting materials, dried, and then reused in subsequent reaction cycles. beilstein-journals.org For instance, silica-supported sulfonic acid catalysts used in esterification have been successfully recovered by filtration and reused for at least six cycles while preserving their activity and selectivity. beilstein-journals.org
Another advanced strategy involves the incorporation of magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄) or magnetite (Fe₃O₄), into the catalyst's structure. mdpi.commdpi.com This creates a magnetically separable catalyst. After the reaction, an external magnet can be used to easily and efficiently isolate the catalyst from the reaction medium, avoiding more complex separation processes like centrifugation or filtration. mdpi.com This method has been shown to be effective for various catalysts, which can be reused for multiple runs without a significant drop in catalytic activity. mdpi.com
The stability of the catalyst is crucial for its recyclability. Leaching of the active sulfonic acid groups from the support material into the reaction medium is a primary cause of deactivation. mdpi.com Designing catalysts with strong covalent bonds between the sulfonic acid moiety and the support, such as using arenesulfonic linkers on silica (B1680970), can enhance stability against leaching, particularly in the presence of water. beilstein-journals.orgmdpi.com
| Recovery Strategy | Description | Advantages |
| Filtration | Physical separation of the solid catalyst from the liquid reaction mixture. | Simple, widely applicable, cost-effective. researchgate.net |
| Magnetic Separation | Use of an external magnetic field to recover a catalyst containing a magnetic core. | Fast, highly efficient, avoids mechanical stress on the catalyst. mdpi.com |
| Centrifugation | Separation based on density by spinning the mixture at high speed. | Effective for fine catalyst particles that are difficult to filter. |
This table is generated based on information from the text.
Exploration of Heterogeneous Catalysis Systems
To overcome the challenges associated with homogeneous catalysts, such as corrosion and separation difficulties, 5-Methoxy-2-sulfobenzoic acid or similar functional motifs can be incorporated into solid supports to create heterogeneous systems.
The creation of solid acid catalysts involves immobilizing sulfonic acid groups onto various insoluble supports. Common methods include:
Functionalization of Polymers: Polystyrene resins, such as in Amberlyst-15, can be functionalized with sulfonic acid groups to create strongly acidic sites suitable for reactions like esterification. researchgate.net Another approach is the sulfonation of polydivinylbenzene (PDVB), where a mesoporous polymer is treated with a sulfonating agent like chlorosulfonic acid to introduce -SO₃H groups. ikm.org.my
Immobilization on Inorganic Oxides: Porous silica materials, such as SBA-15 or other mesoporous silicas (MSN), are popular supports due to their high surface area, large pore volume, and thermal stability. researchgate.netrsc.orgnih.gov The synthesis can be done via post-synthesis modification (grafting) or co-condensation. mdpi.com In a typical grafting procedure, the silica surface is first treated with a linker molecule (e.g., mercaptopropyltriethoxysilane), and the attached thiol groups are then oxidized to sulfonic acid groups. nih.govacs.org This ensures the active sites are covalently tethered to the support. beilstein-journals.org
Development of Carbon-Based Solid Acids: These catalysts are synthesized by carbonizing organic precursors (like starch, cyclodextrin, or naphthalene) and subsequently sulfonating the carbon material with concentrated sulfuric acid. rsc.orgmdpi.com This process introduces a high density of -SO₃H groups onto the carbon structure, creating a strong solid acid. mdpi.com
| Support Material | Synthesis Method | Key Features |
| Polymer Resins | Sulfonation of a polymer backbone (e.g., polystyrene). researchgate.net | High acid strength, commercially available (e.g., Amberlyst-15). researchgate.net |
| Mesoporous Silica | Co-condensation or grafting of organosilanes followed by oxidation/sulfonation. mdpi.comnih.gov | High surface area, tunable pore size, ordered structure. researchgate.net |
| Carbon Materials | Carbonization of biomass/polymers followed by sulfonation. mdpi.com | High acid density, good thermal stability. mdpi.com |
This table is generated based on information from the text.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area and tunable pore structure make them excellent candidates for catalyst supports. Sulfonic acid functionalities can be integrated into MOFs using two primary strategies:
Direct Synthesis (Pre-functionalization): This involves using an organic linker that already contains a sulfonic acid group during the synthesis of the MOF. For example, MOFs like HSO₃-MIL-101(Cr) have been synthesized using sulfonic acid-containing dicarboxylate linkers. rsc.org This method ensures a uniform distribution of acidic sites throughout the MOF structure. acs.org
Post-Synthetic Modification (PSM): This approach involves chemically modifying an existing MOF to introduce sulfonic acid groups. rsc.org For instance, a MOF with available amino groups (e.g., Al-MIL-53-NH₂) can be reacted with o-sulfobenzoic anhydride (B1165640) to graft the sulfonic acid functionality onto the framework. rsc.org Another method involves adding chlorosulfonic acid to a pre-formed MOF like IRMOF-3 to create a sulfonated version (S-IRMOF-3). nih.govrsc.org
The resulting acidic MOFs have shown high catalytic activity in various organic transformations, including esterification and condensation reactions. rsc.orgacs.org However, the stability of these MOFs, particularly the bond between the sulfonic acid group and the framework, can be a challenge, especially under acidic regeneration conditions. rsc.org
Design and Synthesis of Solid Acid Catalysts Incorporating Sulfonic Acid Moieties
Mechanistic Investigations of Catalytic Action
The catalytic activity of this compound and related compounds stems from their Brønsted acidity, conferred by the sulfonic acid and carboxylic acid protons.
In a typical acid-catalyzed reaction like an esterification between a carboxylic acid and an alcohol, the mechanism proceeds through several key steps. This process is a classic example of Brønsted acid catalysis. numberanalytics.comresearchgate.net
A plausible mechanism is as follows:
Protonation of the Carbonyl Oxygen: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid substrate by the Brønsted acid catalyst (e.g., the -SO₃H group). researchgate.net This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. researchgate.net
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups of the intermediate. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product and the free acid catalyst, ready to start another cycle. researchgate.net
A similar activation mechanism applies to other reactions, such as the condensation of aldehydes and 2-naphthol, where the acid catalyst first activates the aldehyde's carbonyl group for nucleophilic attack. thaiscience.info
The fundamental role of the acidic functionalities (-SO₃H and -COOH) is to act as proton donors (Brønsted acids). numberanalytics.com By protonating a substrate, the catalyst activates it, making it more susceptible to reaction. pearson.com
In the case of esterification, protonating the carbonyl oxygen of the carboxylic acid places a positive charge on the oxygen, which is then delocalized onto the carbonyl carbon via resonance. This significantly increases the partial positive charge on the carbon atom, making it a much stronger electrophile. This enhanced electrophilicity facilitates the attack by the weakly nucleophilic alcohol, thereby lowering the activation energy of the reaction and increasing the reaction rate. numberanalytics.com
The dual functionalities in this compound (a strong sulfonic acid and a weaker carboxylic acid) could potentially offer synergistic effects or different levels of acidity that might be beneficial in specific transformations, although this would require dedicated mechanistic studies. The strong sulfonic acid group is expected to be the primary site for protonation and catalytic activity.
Advanced Spectroscopic Characterization of 2 Methoxy 5 Sulfobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides granular information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed map of the atomic connectivity can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While specific experimental ¹H NMR data for 2-Methoxy-5-sulfobenzoic acid is not widely published in readily accessible literature, its spectrum can be reliably predicted based on its structure. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic protons of the carboxyl and sulfonic acid groups.
The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring.
The proton at position 3 (H-3), adjacent to two electron-donating groups (methoxy and carboxyl), would appear as a doublet.
The proton at position 4 (H-4) would be a doublet of doublets, split by both H-3 and H-6.
The proton at position 6 (H-6), adjacent to the electron-withdrawing sulfonic acid group, would also present as a doublet.
The methoxy group (-OCH₃) protons would yield a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the absence of adjacent protons. The acidic protons of the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are expected to be broad singlets at a far downfield chemical shift, often above 10 ppm, and their signals may be subject to exchange with deuterated solvents like D₂O. careerendeavour.com
Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-5-sulfobenzoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | ~3.9 | Singlet (s) | 3H |
| Aromatic H-3 | ~7.2 | Doublet (d) | 1H |
| Aromatic H-4 | ~7.8 | Doublet of Doublets (dd) | 1H |
| Aromatic H-6 | ~8.2 | Doublet (d) | 1H |
| -COOH / -SO₃H | >10 | Broad Singlet (br s) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
In ¹³C NMR spectroscopy, each unique carbon atom in a molecule gives a distinct signal. For 2-Methoxy-5-sulfobenzoic acid, eight separate signals are expected in a proton-decoupled spectrum, corresponding to the six carbons of the benzene ring, the methoxy carbon, and the carboxylic carbon. libretexts.org The chemical shifts are significantly influenced by the electronic environment; carbons attached to electronegative oxygen or sulfur atoms are shifted downfield. libretexts.org
While experimental spectra are scarce, predicted data suggests the approximate chemical shifts. The carbonyl carbon of the carboxylic acid is typically the most downfield signal (165-185 ppm). The aromatic carbons show a wide range of shifts, with the carbon attached to the sulfonic acid group being significantly downfield. The methoxy carbon appears in the typical range for such groups (55-65 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-5-sulfobenzoic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | ~56 |
| Aromatic C-1 (-COOH) | ~122 |
| Aromatic C-2 (-OCH₃) | ~158 |
| Aromatic C-3 | ~114 |
| Aromatic C-4 | ~125 |
| Aromatic C-5 (-SO₃H) | ~140 |
| Aromatic C-6 | ~129 |
| -COOH | ~168 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a technique that separates chemical compounds in the gas phase before detection by a mass spectrometer. scioninstruments.com However, direct analysis of 2-Methoxy-5-sulfobenzoic acid by GC-MS is challenging. The compound's high polarity and the presence of acidic functional groups (-COOH and -SO₃H) make it non-volatile and prone to thermal decomposition at the high temperatures used in the GC injector and column. restek.com
To make the compound suitable for GC-MS analysis, a chemical derivatization step is necessary. restek.comjfda-online.com This typically involves converting the acidic protons into less polar, more volatile groups. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the -COOH and -SO₃H groups into their corresponding trimethylsilyl (B98337) (TMS) esters. restek.com Another approach is methylation to form the methyl esters. scioninstruments.com After derivatization, the resulting molecule is volatile enough to pass through the GC column and produce a mass spectrum. scioninstruments.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of polar, non-volatile, and thermally sensitive compounds like aromatic sulfonic acids. waters.comnih.gov In this technique, the compound is first separated from a mixture in the liquid phase using a high-performance liquid chromatography (HPLC) column, often a reversed-phase C18 column. researchgate.net The mobile phase composition is optimized to achieve good separation. researchgate.net The eluent from the HPLC is then introduced into the mass spectrometer's ion source. This approach avoids the need for derivatization and allows for the direct analysis of the compound in solution. waters.com LC-MS is widely used for the determination of aromatic sulfonates in various samples. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar molecules like 2-Methoxy-5-sulfobenzoic acid, and it is the most common ion source used in LC-MS. nih.govresearchgate.net ESI generates ions directly from a solution, making it compatible with the mobile phases used in liquid chromatography.
In negative ion mode (ESI-), 2-Methoxy-5-sulfobenzoic acid, with a molecular weight of 232.21 g/mol , is expected to be readily deprotonated to form the molecular ion [M-H]⁻ at an m/z of approximately 231. cas.org Further fragmentation in the mass spectrometer (MS/MS) could lead to characteristic losses, such as the loss of sulfur trioxide (SO₃, 80 Da) or the carboxyl group (COOH, 45 Da). The detection of a fragment ion corresponding to SO₃⁻ is often used as a specific marker for aromatic sulfonates. nih.gov In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 233 might be observed, although negative mode is typically more sensitive for highly acidic compounds. researchgate.net
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
The IR spectrum of 5-Methoxy-2-sulfobenzoic acid is expected to be complex, exhibiting characteristic absorption bands for each functional group. The presence of the carboxylic acid group (-COOH) would be indicated by a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹. This broadening is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700 cm⁻¹. For comparison, the IR spectrum of 2-hydroxy-5-sulfobenzoic acid shows a carbonyl peak at 1700 cm⁻¹.
The sulfonic acid group (-SO₃H) has several characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations are expected to appear as strong bands in the regions of 1350-1180 cm⁻¹ and 1060-1030 cm⁻¹, respectively. The S-O stretching vibration is typically observed in the 700-600 cm⁻¹ range. For instance, benzenesulfonic acid exhibits characteristic absorptions for these functional groups. chemicalbook.comnih.gov
The methoxy group (-OCH₃) attached to the aromatic ring will show a characteristic C-H stretching vibration just below 3000 cm⁻¹ and an asymmetric C-O-C stretching band around 1250 cm⁻¹. The IR spectrum of 2-methoxybenzoic acid provides reference points for these assignments. spectrabase.comchegg.comchegg.com The aromatic ring itself will produce several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 | Broad, Strong |
| C=O Stretch | ~1700 | Strong | |
| C-O Stretch | 1320-1210 | Medium | |
| O-H Bend | 1440-1395 | Medium | |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000-2800 | Broad, Medium |
| S=O Asymmetric Stretch | 1350-1180 | Strong | |
| S=O Symmetric Stretch | 1060-1030 | Strong | |
| S-O Stretch | 700-600 | Strong | |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |
| C=C Stretch | 1600-1450 | Medium-Weak | |
| Methoxy Group (-OCH₃) | C-H Stretch | 2960-2850 | Medium |
| C-O-C Asymmetric Stretch | ~1250 | Strong | |
| C-O-C Symmetric Stretch | ~1040 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophore is the substituted benzene ring.
The electronic spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic system. The presence of the carboxylic acid, sulfonic acid, and methoxy groups as substituents on the benzene ring will influence the position and intensity of these absorption bands. These auxochromic groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).
Based on data for related compounds, such as p-anisic acid (4-methoxybenzoic acid), we can predict the approximate UV-Vis absorption maxima. p-Anisic acid exhibits an absorption maximum around 256 nm. nist.gov Benzoic acid itself has a primary absorption band around 230 nm and a weaker, secondary band around 273 nm. copernicus.org The methoxy group, being an electron-donating group, is expected to cause a red shift in the absorption bands of the benzoic acid moiety. The sulfonic acid group, being an electron-withdrawing group, will also influence the electronic transitions.
It is anticipated that this compound will exhibit two main absorption bands in the UV region. The more intense band, corresponding to the primary π → π* transition, is likely to appear in the 230-260 nm range. A second, less intense band, resulting from a different π → π* transition, is expected at a longer wavelength, likely in the 280-310 nm region. The exact positions (λmax) and molar absorptivities (ε) would need to be determined experimentally. In a study involving a receptor and p-anisic acid, the absorption maximum for the receptor was observed around 310 nm. zenodo.org Stability studies of 2-hydroxy-5-sulfobenzoic acid have monitored its degradation by observing the decay of absorbance at 270 nm.
The predicted UV-Vis absorption data for this compound is summarized in the table below.
| Transition | Predicted λmax (nm) | Chromophore |
| π → π | 230 - 260 | Substituted Benzene Ring |
| π → π | 280 - 310 | Substituted Benzene Ring |
Computational and Theoretical Studies of 2 Methoxy 5 Sulfobenzoic Acid
Molecular Structure Optimization and Conformational Analysis
The initial step in the computational analysis of a molecule like 5-methoxy-2-sulfobenzoic acid involves geometry optimization. This process uses quantum chemical methods to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. researchgate.net For this purpose, Density Functional Theory (DFT) is a widely used and reliable method. uci.eduaimspress.com
In a typical study, such as that performed on the analogue 5-Sulfosalicylic Acid (5-SSA), the molecular structure is optimized using a specific DFT functional and basis set, for example, B3LYP with a 6-311++G(d,p) basis set. researchgate.net The optimization process alters the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. researchgate.net To confirm that this stationary point is a true energy minimum, frequency calculations are performed. The absence of any imaginary frequencies indicates that the optimized structure is stable. researchgate.net
Conformational analysis is also crucial, as the presence of rotatable bonds—such as those connected to the methoxy (B1213986), carboxylic acid, and sulfonic acid groups—allows the molecule to exist in various spatial arrangements (conformers). By calculating the energy of different conformers, researchers can identify the most stable (lowest energy) conformation, which is the most likely to be observed experimentally.
Table 1: Example of Optimized Geometric Parameters (Bond Lengths and Angles) for Analogue Compound 5-Sulfosalicylic Acid (5-SSA) using DFT This table illustrates the type of data obtained from molecular structure optimization. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Optimized Value (Å or °) |
| Bond Length | C-COOH | ~1.48 |
| C-SO3H | ~1.77 | |
| C-OH | ~1.36 | |
| O-H (Carboxylic) | ~0.97 | |
| O-H (Sulfonic) | ~1.01 | |
| Bond Angle | C-C-COOH | ~121.5 |
| C-C-SO3H | ~120.1 | |
| C-C-OH | ~119.8 | |
| Dihedral Angle | O=C-O-H | ~0.0 |
Data derived from findings on structurally similar compounds. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a powerful computational method for investigating the electronic properties of molecules. scispace.com It provides deep insights into a molecule's stability, reactivity, and spectroscopic properties based on its electron density. aimspress.comscispace.com
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For this compound, the oxygen atoms of the carbonyl and sulfonyl groups would be expected to be regions of high negative potential. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals within the molecule. It can quantify the stabilization energy (E(2)) associated with charge transfer from a donor NBO to an acceptor NBO, providing insight into intramolecular bonding and hyperconjugative interactions. researchgate.net
Table 2: Example of Calculated Quantum Chemical Parameters for Analogue 5-Sulfosalicylic Acid (5-SSA) This table showcases typical electronic structure data obtained via DFT. A specific study is needed for this compound values.
| Parameter | Description | Value (eV) |
| E_HOMO | Energy of Highest Occupied Molecular Orbital | ~ -7.2 |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.1 |
| E_gap (HOMO-LUMO) | Energy Gap | ~ 5.1 |
| Electronegativity (χ) | Tendency to attract electrons | ~ 4.65 |
| Chemical Hardness (η) | Resistance to change in electron distribution | ~ 2.55 |
Data derived from findings on structurally similar compounds. researchgate.net
Theoretical Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that can be difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.
A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. acs.org Computationally, a transition state structure is located as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG°‡), a key factor determining the reaction rate. acs.org
For this compound, theoretical studies could predict the mechanisms of various reactions, such as:
Electrophilic Aromatic Substitution: Determining the regioselectivity of further substitutions on the aromatic ring.
Reactions of the Carboxylic Acid Group: Modeling esterification or amide formation. beilstein-journals.org
Reactions of the Sulfonic Acid Group: Investigating its role in catalysis or its removal via desulfonation. researchgate.net
These studies would involve optimizing the geometries of all species along the proposed reaction pathway and calculating their relative energies to determine the most favorable mechanism. acs.org
Solvation Effects and Intermolecular Interactions (e.g., Polarizable Continuum Model - PCM)
Most chemical reactions and measurements are performed in a solvent, which can significantly influence a molecule's properties and reactivity. fiveable.me Computational models must account for these solvent effects to provide realistic predictions.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. capes.gov.brfaccts.de Instead of modeling individual solvent molecules, PCM treats the solvent as a continuous, polarizable medium with a characteristic dielectric constant. fiveable.me The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium. fiveable.mecapes.gov.br
Using PCM, researchers can:
Calculate solvation free energies.
Optimize molecular geometries in solution, as the solvent can alter bond lengths and angles.
Predict how a solvent will affect electronic properties, such as the HOMO-LUMO gap and spectroscopic characteristics. researchgate.net
Model reaction pathways in solution, as the solvent can stabilize or destabilize reactants, products, and transition states differently, thereby altering reaction rates and mechanisms. researchgate.net
The Self-Consistent Reaction Field (SCRF) method is the underlying process where the solute's electronic structure and the solvent's reaction field are calculated iteratively until they are mutually consistent. researchgate.netfiveable.me This approach provides a computationally efficient yet powerful way to incorporate the bulk effects of a solvent into theoretical calculations. nih.gov
Environmental Degradation and Fate of 2 Methoxy 5 Sulfobenzoic Acid
Investigation of Degradation Pathways in Environmental Systems
The degradation of sulfonated aromatic compounds in the environment can occur through various biotic and abiotic pathways. Research into these pathways is essential for predicting the persistence and potential impact of substances like 5-Methoxy-2-sulfobenzoic acid. Advanced oxidation processes (AOPs), including photocatalysis and reactions with oxidative radicals, are commonly investigated to determine the susceptibility of these chemicals to degradation.
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2) under UV irradiation, is a well-studied method for the degradation of persistent organic pollutants. This process is initiated when TiO2 absorbs photons with energy equal to or greater than its band gap, generating electron-hole pairs. researchgate.net These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of breaking down complex organic molecules.
Table 1: Summary of UV/TiO2 Photocatalysis Findings for Analogue Compound (2-Sulfobenzoic Acid)
| Parameter | Condition / Finding | Reference |
| Compound | 2-Sulfobenzoic acid (2-SBA) | researchgate.net |
| Catalyst | Titanium Dioxide (TiO2) | researchgate.net |
| Irradiation | UVA Lamp (λmax = 352 nm) | researchgate.net |
| Kinetics | Pseudo-first-order | researchgate.net |
| Effect of Oxygen | Degradation is much faster in the presence of air (O2). | researchgate.net |
| Outcome | Successful degradation and mineralization achieved. | researchgate.net |
This interactive table summarizes key findings from a photocatalytic degradation study on 2-sulfobenzoic acid, a structural analogue of this compound.
The degradation of many organic pollutants in both engineered treatment systems and the natural environment is driven by oxidative processes involving radical intermediates. The hydroxyl radical (•OH) is one of the most potent oxidants and plays a central role in AOPs. These radicals can be generated through various means, including UV/TiO2 photocatalysis as described above, or via processes like UV/H2O2. chemreg.net
Photodegradation Mechanisms (e.g., UV/TiO2 Photocatalysis)
Identification of Degradation Products and Mineralization Assessment (e.g., Sulfate (B86663) Formation)
A crucial aspect of evaluating environmental degradation is the identification of intermediate products and the extent of mineralization. Mineralization refers to the complete conversion of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂), water (H₂O), and, in the case of sulfonated compounds, sulfate ions (SO₄²⁻).
For 2-sulfobenzoic acid, photocatalytic treatment leads to significant mineralization, with sulfate being the final product of the sulfur atom's transformation. researchgate.net The degree of mineralization is often quantified by measuring the reduction in Total Organic Carbon (TOC). In the study of 2-SBA, a significant mineralization of over 60% (based on non-purgeable organic carbon and total sulfur) was achieved. researchgate.net Similarly, the degradation of another sulfonated aromatic, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), via a UV/H₂O₂ process resulted in the complete formation of sulfate from the sulfonic acid group. chemreg.net
The degradation of this compound would likely proceed through the formation of hydroxylated intermediates, followed by the cleavage of the aromatic ring. The methoxy (B1213986) group might be transformed into formaldehyde (B43269) or formic acid before further oxidation, while the sulfonic acid group would be released as inorganic sulfate.
Table 2: Mineralization Assessment of Analogue Sulfonated Aromatic Compounds
| Compound | Treatment Process | Mineralization Indicator | Result | Reference |
| 2-Sulfobenzoic acid | UV/TiO2 | Sulfate Formation | Sulfate was the final product. | researchgate.net |
| TOC / Sulfur Reduction | > 60% mineralization achieved. | researchgate.net | ||
| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | UV/H2O2 | Sulfate Formation | Reached maximum level, indicating complete S-mineralization. | chemreg.net |
| TOC Reduction | 25% decrease in TOC after 190 min of irradiation. | chemreg.net |
This interactive table presents data on the mineralization of related sulfonated compounds, demonstrating the formation of sulfate as a key indicator of degradation.
Fate in Aquatic Environments and Ecosystems
The fate of a chemical in aquatic environments is governed by its physical-chemical properties and its susceptibility to various transport and transformation processes. The sulfonic acid group in this compound makes it a strong acid that will exist as a water-soluble anion in typical environmental pH ranges. This high water solubility suggests a high potential for mobility in surface water and groundwater. heraproject.com
Methodologies for Environmental Impact Assessment
A comprehensive environmental impact assessment for a chemical substance involves evaluating its potential exposure and effects. For compounds like this compound, where specific data may be sparse, a combination of methodologies is employed.
The standard risk assessment framework compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). heraproject.comecetoc.org If the PEC/PNEC ratio is less than one, the risk is generally considered to be controlled.
Key components of an environmental impact assessment for such a compound include:
Analog Approach: In the absence of data, information from structurally similar chemicals is used to estimate properties and potential risks. The degradation data from 2-sulfobenzoic acid and other sulfonated aromatics are examples of this approach.
Fate Modeling: Multimedia fate models, such as the European Union System for the Evaluation of Substances (EUSES), are used to predict the distribution and concentration of a chemical in various environmental compartments (air, water, soil). heraproject.comecetoc.org These models use input data like water solubility, vapor pressure, and degradation half-lives, which may themselves be estimated.
Degradation Studies: Laboratory-scale experiments, such as photocatalysis or biodegradability tests, provide crucial data on the transformation potential and half-life of a substance. ecetoc.org
Assessment of Degradation Products: It is critical to identify and assess the risk of any stable and potentially toxic degradation products that may form. researchgate.netecetoc.org An assessment should not focus solely on the parent compound.
Ecotoxicity Testing: Determining the PNEC requires ecotoxicity data from standardized tests on representative aquatic organisms (e.g., algae, daphnids, and fish).
These methodologies, combining empirical data from analogs, modeling, and targeted laboratory studies, form the basis for a scientifically sound assessment of the environmental risks posed by chemicals like this compound.
Derivatization Methodologies for Research and Analytical Enhancement of 2 Methoxy 5 Sulfobenzoic Acid
Synthetic Derivatization for Functional Group Transformation
The chemical reactivity of both the carboxylic acid and sulfonic acid groups of 5-Methoxy-2-sulfobenzoic acid allows for a variety of synthetic transformations. These derivatizations are crucial for building more complex molecules, such as in the synthesis of pharmaceuticals and other specialty chemicals.
Esterification Reactions
Esterification of the carboxylic acid group in this compound is a common derivatization strategy. The resulting esters can exhibit altered solubility, stability, and reactivity compared to the parent carboxylic acid. This transformation is foundational in organic synthesis, often serving as a preliminary step for further reactions or to install a protecting group.
A prevalent method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. google.com
While specific studies detailing the esterification of this compound are not abundant in the reviewed literature, the synthesis of related compounds provides insight into viable methodologies. For instance, a patent describing the preparation of 2-methoxy-5-sulfonamide benzoic acid outlines the alcoholysis of 3-cyano-4-methoxybenzenesulfonamide (B12998366) with methanol (B129727) under acidic catalysis to yield methyl 2-methoxy-5-sulfonamide benzoate. This suggests that similar conditions would be effective for the esterification of this compound. The reverse reaction, the hydrolysis of methyl 2-methoxy-5-sulfamoylbenzoate to the corresponding benzoic acid using a sodium hydroxide (B78521) solution, is also described, highlighting the reversible nature of this transformation.
Table 1: Representative Esterification Conditions for Benzoic Acid Derivatives
| Reactant | Reagent | Catalyst | Conditions | Product | Reference |
| 3-Cyano-4-methoxybenzenesulfonamide | Methanol | Acid | Not specified | Methyl 2-methoxy-5-sulfonamide benzoate | |
| Carboxylic Acid | Alcohol | H₂SO₄ or HCl | Equilibrium conditions | Ester | google.com |
It is important to note that the sulfonic acid group of this compound is generally less reactive towards esterification under standard Fischer conditions compared to the carboxylic acid. The formation of sulfonate esters typically requires more reactive sulfonating agents, such as sulfonyl chlorides.
Amidation Reactions
Amidation of the carboxylic acid functionality of this compound to form carboxamides, or the conversion of the sulfonic acid group to a sulfonamide, are significant derivatization pathways. These reactions are pivotal in the synthesis of many biologically active compounds.
The formation of a carboxamide from the carboxylic acid group generally proceeds by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to furnish the corresponding amide.
In the context of the sulfonic acid group, the formation of sulfonamides is a key transformation. Research on the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives provides a relevant example of amidation of a similar benzoic acid structure. wsimg.com Furthermore, a patent details the synthesis of 2-methoxy-5-sulfonamide benzoic acid, a crucial intermediate for the drug Sulpiride. This synthesis involves the formation of a sulfonamide from a sulfonyl chloride precursor.
Table 2: Illustrative Amidation Reactions of Benzoic Acid Derivatives
| Reactant | Reagent(s) | Conditions | Product | Reference |
| 5-chloro-2-methoxybenzoic acid | 1. Aniline, triethylamine, ethylchloroformate in DCM; 2. Chlorosulphonic acid; 3. Appropriate amine, sodium carbonate in THF/H₂O | Room temperature, 12h | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives | wsimg.com |
| 3-bromo-4-methoxybenzenesulfonamide | 1. Cuprous cyanide; 2. Methanol, acid; 3. NaOH; 4. Acidification | Multi-step synthesis | 2-methoxy-5-sulfonamide benzoic acid |
Derivatization for Analytical Detection and Characterization
In analytical chemistry, derivatization is a powerful tool to enhance the performance of various analytical techniques, such as mass spectrometry and chromatography. For a polar and non-volatile compound like this compound, derivatization can significantly improve its analytical characteristics.
Enhancement of Mass Spectrometric Fragmentation and Signal
The analysis of sulfonic acids by mass spectrometry (MS) can be challenging due to their high polarity and potential for poor ionization and fragmentation. Derivatization can overcome these limitations by increasing volatility, improving ionization efficiency, and directing fragmentation pathways to yield more structurally informative ions.
Alkylation is a common derivatization strategy for acidic protons, such as those in carboxylic and sulfonic acids, to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. However, for liquid chromatography-mass spectrometry (LC-MS), derivatization often aims to introduce a readily ionizable group or a "charge tag" to enhance the signal intensity in electrospray ionization (ESI).
While specific derivatization protocols for the MS analysis of this compound are not detailed in the available literature, general methods for sulfonic acids can be considered. For example, the conversion of the sulfonic acid to a sulfonate ester or a sulfonamide can alter its fragmentation pattern and improve its chromatographic retention.
Optimization for Chromatographic Separations
The chromatographic analysis of highly polar compounds like this compound can be improved through derivatization. In reversed-phase high-performance liquid chromatography (RP-HPLC), which is a common analytical technique, highly polar analytes may have poor retention on nonpolar stationary phases.
Derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation. For instance, esterification of the carboxylic acid and/or the sulfonic acid group with a nonpolar alcohol would increase the compound's affinity for the reversed-phase column.
Although no studies were found that specifically focus on the derivatization of this compound for improved chromatographic separation, the principles of derivatization for enhanced retention of polar analytes are well-established. The choice of derivatizing agent would depend on the specific analytical requirements, such as the desired retention time and the compatibility with the detection method. For example, derivatization with a UV-active or fluorescent tag could be employed to enhance detection sensitivity if a standard UV detector is used.
Exploration of Coordination Chemistry and Ligand Properties
Interaction with Metal Ions and Complex Formation
The structure of 5-Methoxy-2-sulfobenzoic acid, featuring a carboxylic acid group, a sulfonic acid group, and a methoxy (B1213986) group attached to a benzene (B151609) ring, suggests a high potential for interaction with metal ions. Both the carboxylate and sulfonate groups are known to be excellent coordinating agents for a wide variety of metal ions. rsc.org The deprotonated carboxylate group can coordinate to metal ions in several modes: monodentate, bidentate chelating, or bridging. Similarly, the sulfonate group can act as a monodentate or bridging ligand. The presence of these two distinct functional groups allows for the formation of stable, and often complex, coordination compounds. rsc.org
The interplay between the hard-soft acid-base (HSAB) principle will govern the preference of metal ions for the different donor atoms of this compound. Hard metal ions are expected to preferentially bind to the hard oxygen donors of the carboxylate and sulfonate groups. Softer metal ions might exhibit more complex interactions, potentially involving the aromatic ring's π-system. The combination of these functional groups provides multiple potential binding sites, making this compound a potentially versatile ligand for constructing coordination polymers with varied dimensionalities and properties.
Synthesis and Characterization of Metal-Organic Coordination Compounds
The synthesis of metal-organic coordination compounds involving ligands similar to this compound is typically achieved through several common methods. These include solvothermal and hydrothermal synthesis, as well as room-temperature precipitation reactions. mdpi.comacs.org In a typical solvothermal synthesis, the ligand and a metal salt are dissolved in a suitable solvent or mixture of solvents and heated in a sealed vessel. mdpi.com The choice of solvent can significantly influence the resulting crystal structure and dimensionality of the coordination polymer. mdpi.com For instance, the use of water as a solvent can promote the inclusion of aqua ligands in the final structure. mdpi.com
The characterization of the resulting metal-organic compounds is crucial to determine their structure and properties. Standard techniques include:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and the coordination environment of the metal ions.
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare it with the simulated pattern from single-crystal data.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the compound and to confirm the coordination of the ligand to the metal ion. The disappearance or shift of the characteristic bands of the carboxylic and sulfonic acid groups upon complexation provides evidence of coordination. mdpi.com
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the coordination compounds and to identify the loss of solvent molecules or the decomposition of the organic ligand.
| Ligand | Metal Ion(s) | Synthesis Method | Characterization Techniques | Resulting Structure |
| Benzoic Acid Derivatives | Pb(II) | Room-temperature precipitation, solvothermal | ATR-FTIR, X-ray Diffraction | Coordination polymers |
| 2-Amino-4-sulfobenzoic acid | Copper(II) | Not specified | Not specified | Supramolecular coordination polymers |
| 4,8-Disulfonyl-2,6-naphthalenedicarboxylic acid | Cu(II), Ca(II), Cd(II) | Hydrothermal | Single-crystal X-ray diffraction, PXRD, TGA | 1D chain, 3D frameworks |
This table is generated based on data from related compounds due to the absence of specific literature on this compound.
Investigation of this compound as a Multifunctional Ligand
The term "multifunctional ligand" refers to a ligand that possesses multiple, distinct functional groups capable of coordinating to metal ions, often leading to the formation of extended structures with interesting properties. This compound fits this description perfectly. The presence of both a carboxylate and a sulfonate group offers multiple points of connection, allowing it to bridge multiple metal centers and form one-, two-, or three-dimensional coordination polymers or MOFs. nih.gov
The different acidity of the carboxylic acid (pKa typically around 4-5) and the sulfonic acid (pKa typically around -2 to -3) means that the deprotonation state of the ligand can be controlled by adjusting the pH of the reaction medium. This provides a handle to selectively involve one or both groups in coordination, thereby influencing the final structure of the metal-organic compound.
The methoxy group can further contribute to the multifunctionality of the ligand. Beyond its potential to coordinate directly to a metal center, it can also influence the supramolecular assembly of the coordination polymer through weaker interactions such as hydrogen bonding with co-ligands or solvent molecules. Furthermore, the electronic effect of the methoxy group (electron-donating) can modulate the reactivity and the electronic properties of the entire ligand and, consequently, the resulting metal complex.
The combination of a hard carboxylate, a hard sulfonate, and a borderline methoxy donor group makes this compound a ligand capable of forming complexes with a wide range of metal ions across the periodic table. The specific coordination modes and the resulting network topology will depend on a variety of factors, including the nature of the metal ion, the reaction conditions (temperature, solvent, pH), and the presence of any ancillary ligands. The potential for forming porous MOFs also opens up possibilities for applications in areas such as gas storage, separation, and catalysis.
Biological Activity Investigations of 2 Methoxy 5 Sulfobenzoic Acid
Evaluation of Antibacterial Properties
Studies on compounds structurally related to 2-Methoxy-5-sulfobenzoic acid have provided insights into its potential as an antibacterial agent. The antimicrobial activity of a close analog, 2-methoxy-5-sulfamoylbenzoic acid (Hsba), has been evaluated against several pathogenic bacteria, including both Gram-positive and Gram-negative species. dergipark.org.tr
The antibacterial effects of 2-methoxy-5-sulfamoylbenzoic acid (Hsba) have been observed against a range of Gram-positive bacteria. In one study, this compound demonstrated notable activity against Listeria monocytogenes and Staphylococcus aureus. dergipark.org.tr The compound and its derivatives were tested to determine their minimum inhibitory concentrations (MIC), providing a measure of their antibacterial potency. For instance, Hsba showed its best activity against Listeria monocytogenes and Pseudomonas aeruginosa. dergipark.org.tr Specifically, against Bacillus subtilis, the derivative compound 2a5mp, a salt of Hsba, showed the most significant activity with a MIC of 7.80 µg/mL. dergipark.org.tr
| Compound | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Listeria monocytogenes (MIC, µg/mL) |
|---|---|---|---|---|
| Hsba | 125 | 31.25 | 62.50 | 31.25 |
| Salt 1 (Hsba + 2a5mp) | 125 | 62.50 | 31.25 | 62.50 |
| Salt 2 (Hsba + 2a6mp) | 62.50 | 125 | 62.50 | 62.50 |
| Complex 3 (Cu(II) + Hsba + 2a5mp) | 125 | 62.50 | 62.50 | 31.25 |
| Complex 4 (Cu(II) + Hsba + 2a6mp) | 125 | 125 | 62.50 | 62.50 |
The evaluation of 2-methoxy-5-sulfamoylbenzoic acid (Hsba) and its derivatives extends to Gram-negative bacteria. General studies on benzoic acid derivatives have noted that the presence and position of methoxyl substituents can influence antibacterial efficacy against Escherichia coli. nih.govresearchgate.net In specific tests involving Hsba, the parent acid and its derivatives all exhibited some level of activity against E. coli. dergipark.org.tr The most potent activity against Pseudomonas aeruginosa was observed with the parent compound Hsba and its copper complex derivative, Complex 3, both showing a MIC of 15.60 µg/mL. dergipark.org.tr
| Compound | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
|---|---|---|
| Hsba | 125 | 15.60 |
| Salt 1 (Hsba + 2a5mp) | 62.50 | 62.50 |
| Salt 2 (Hsba + 2a6mp) | 125 | 62.50 |
| Complex 3 (Cu(II) + Hsba + 2a5mp) | 62.50 | 15.60 |
| Complex 4 (Cu(II) + Hsba + 2a6mp) | 62.50 | 62.50 |
Efficacy Against Gram-Positive Bacteria (e.g., Bacillus subtilis)
Structure-Activity Relationship Studies of Derived Compounds
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For benzoic acid derivatives, the type, number, and position of substituents on the aromatic ring are critical factors influencing their antibacterial properties. nih.govresearchgate.net
Q & A
Q. What are the optimized synthetic routes for 5-methoxy-2-sulfobenzoic acid, and how are intermediates characterized?
Methodology :
- Stepwise synthesis : Start with functionalized benzoic acid derivatives (e.g., nitration followed by sulfonation or methoxylation). For example, sulfonation of 5-methoxybenzoic acid derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) .
- Intermediate characterization : Use 1H/13C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weights. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. How can purity and structural integrity be validated during synthesis?
Methodology :
Q. What purification techniques are effective for isolating this compound?
Methodology :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Ion-exchange chromatography : Separate sulfonated products from non-polar impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?
Methodology :
- Halogenation studies : Introduce halogens (e.g., Cl, Br) at the 4-position via electrophilic substitution. Assess changes in solubility (logP measurements) and acidity (pKa determination via potentiometric titration) .
- Thermal stability : Use thermogravimetric analysis (TGA) to evaluate decomposition temperatures .
Q. What strategies resolve contradictions in reported reaction yields for sulfonation steps?
Methodology :
- Reaction parameter optimization : Systematically vary temperature, solvent (e.g., DCM vs. DMF), and sulfonating agent (e.g., SO3 vs. H2SO4). Compare yields using design of experiments (DoE) .
- Side-product analysis : Identify byproducts (e.g., disulfonated species) via LC-MS and adjust stoichiometry to minimize over-sulfonation .
Q. How can computational modeling predict the reactivity of this compound in drug design?
Methodology :
Q. What are the challenges in developing analytical methods for trace quantification in biological matrices?
Methodology :
- LC-MS/MS : Optimize ionization parameters (e.g., ESI negative mode for sulfonic acids) and validate linearity (1–100 ng/mL range) with spike-recovery studies .
- Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for signal suppression .
Stability and Compatibility
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodology :
- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC and identify products (e.g., desulfonation or demethoxylation) .
Q. What storage conditions prevent decomposition of sulfonated benzoic acids?
Methodology :
- Long-term stability : Store lyophilized samples at –20°C under nitrogen. Conduct accelerated stability testing (40°C/75% RH) to predict shelf life .
Applications in Drug Discovery
Q. How is this compound used as a building block for kinase inhibitors?
Methodology :
Q. Can this compound serve as a sulfonating agent in prodrug synthesis?
Methodology :
- Prodrug activation : Synthesize sulfonate esters and evaluate hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
